molecular formula C10H11NO2 B13599554 2-Amino-2-(benzofuran-5-yl)ethan-1-ol

2-Amino-2-(benzofuran-5-yl)ethan-1-ol

Cat. No.: B13599554
M. Wt: 177.20 g/mol
InChI Key: IIDUYDXSKYEOJB-UHFFFAOYSA-N
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Description

2-Amino-2-(benzofuran-5-yl)ethan-1-ol is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with the molecular formula C10H11NO2, has a benzofuran ring substituted with an amino and hydroxyl group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(benzofuran-5-yl)ethan-1-ol typically involves the formation of the benzofuran ring followed by the introduction of the amino and hydroxyl groups. One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran core. Subsequent reactions introduce the amino and hydroxyl functionalities .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes are often employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(benzofuran-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran amines .

Scientific Research Applications

2-Amino-2-(benzofuran-5-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer effects could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(benzofuran-2-yl)ethan-1-ol
  • 2-Amino-2-(benzofuran-4-yl)ethan-1-ol
  • 2-Amino-2-(benzofuran-6-yl)ethan-1-ol

Uniqueness

2-Amino-2-(benzofuran-5-yl)ethan-1-ol is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-amino-2-(1-benzofuran-5-yl)ethanol

InChI

InChI=1S/C10H11NO2/c11-9(6-12)7-1-2-10-8(5-7)3-4-13-10/h1-5,9,12H,6,11H2

InChI Key

IIDUYDXSKYEOJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C(CO)N

Origin of Product

United States

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